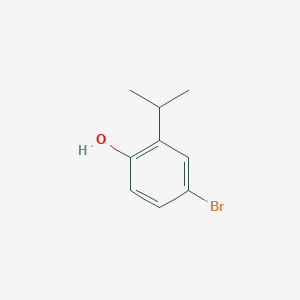

4-溴-2-异丙基苯酚

概述

描述

4-Bromo-2-isopropylphenol is a chemical compound with the molecular formula C9H11BrO . It has a molecular weight of 215.09 g/mol . The IUPAC name for this compound is 4-bromo-2-propan-2-ylphenol .

Molecular Structure Analysis

The InChI code for 4-Bromo-2-isopropylphenol is1S/C9H11BrO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3 . The compound has a single rotatable bond . The canonical SMILES representation is CC(C)C1=C(C=CC(=C1)Br)O . Physical And Chemical Properties Analysis

4-Bromo-2-isopropylphenol has a molecular weight of 215.09 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a topological polar surface area of 20.2 Ų . The exact mass and the monoisotopic mass of the compound are 213.99933 g/mol . The compound has a complexity of 125 .科学研究应用

Medical Research

4-Bromo-2-isopropylphenol, also known as p-tert-Butylphenol Bromobenzene, is commonly used in various fields such as medical research. It plays a pivotal role in scientific research for its ability to clone, transfer, and manipulate genes .

Environmental Research

This compound is also used in environmental research. The choice of plasmid preparation size should be determined by the quantity and quality of plasmids required .

Industrial Research

In industrial research, 4-Bromo-2-isopropylphenol is used due to its unique properties. The four main prep sizes including plasmid miniprep, plasmid midiprep, plasmid maxi prep, and plasmid gigaprep are used .

Gene Knockout Studies

Midiprep kits are utilized for generating knockout constructs, which are essential for targeted gene disruption experiments . Researchers can obtain the required amount of DNA to introduce specific gene modifications and study the resulting phenotypic changes .

安全和危害

作用机制

Target of Action

4-Bromo-2-isopropylphenol is primarily used in the synthesis of biphenyl proteomimetics as estrogen receptor-α coactivator binding inhibitors . This suggests that the primary targets of this compound are estrogen receptor-α coactivators, which play a crucial role in the transcriptional activation of estrogen-responsive genes.

Mode of Action

It is known to participate in various chemical reactions, such as coupling reactions, due to the presence of the bromine atom, which can act as a good leaving group. Its chemical properties are also influenced by the phenolic hydroxyl group, which can undergo reactions typical of phenols, such as esterification and etherification.

Pharmacokinetics

Its physical properties, such as its solid form and storage temperature of 2-8°c, suggest that it may have specific requirements for stability and bioavailability .

Action Environment

The action of 4-Bromo-2-isopropylphenol may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as suggested by its storage temperature of 2-8°C . Additionally, the presence of other compounds in the environment, such as those involved in coupling reactions, could potentially influence its mode of action.

属性

IUPAC Name |

4-bromo-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAFTMIYRJHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564102 | |

| Record name | 4-Bromo-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isopropylphenol | |

CAS RN |

26307-50-6 | |

| Record name | 4-Bromo-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)